molecular formula C12H11IN2O2 B11820545 Ethyl 2-cyano-3-(4-iodoanilino)prop-2-enoate

Ethyl 2-cyano-3-(4-iodoanilino)prop-2-enoate

Cat. No.: B11820545
M. Wt: 342.13 g/mol
InChI Key: RDUQQNNXNJINGT-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-(4-iodoanilino)prop-2-enoate (CAS: 709637-42-3, molecular formula: C₁₂H₁₁IN₂O₂, molecular weight: 342.13 g/mol) is a substituted acrylate derivative characterized by a cyano group at the α-position and a 4-iodoanilino substituent at the β-position of the propenoate backbone . The iodine atom on the phenyl ring introduces significant steric and electronic effects, distinguishing it from analogous compounds with smaller substituents (e.g., methoxy, hydroxyl, or halogens).

Properties

IUPAC Name

ethyl 2-cyano-3-(4-iodoanilino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11IN2O2/c1-2-17-12(16)9(7-14)8-15-11-5-3-10(13)4-6-11/h3-6,8,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUQQNNXNJINGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)I)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11IN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

  • Deprotonation : A base (e.g., potassium carbonate or sodium hydroxide) deprotonates 4-iodoaniline, enhancing its nucleophilicity.

  • Nucleophilic Attack : The amino group attacks the α-carbon of ethyl cyanoacetate, forming a conjugated enamine system.

Typical conditions include refluxing in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or ethanol at 70–80°C for 2–8 hours. For example, analogous syntheses of methyl (2E)-3-(2′-aminophenyl)prop-2-enoates achieved yields of 76–100% using palladium acetate and tetrabutylammonium bromide as catalysts.

Workup and Purification

Post-reaction, the mixture is diluted with water and extracted with diethyl ether or dichloromethane. Column chromatography (e.g., ethyl acetate/petroleum ether gradients) is commonly employed for purification. Spectroscopic validation via 1H^1H NMR and 13C^{13}C NMR ensures structural fidelity, with characteristic peaks for the enamine proton (δ\delta 7.7–8.0 ppm) and cyano carbon (δ\delta 167–168 ppm).

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a rapid alternative to conventional heating, significantly reducing reaction times. While direct literature on microwave synthesis of this compound is limited, analogous protocols for related compounds provide actionable insights.

Procedure and Optimization

In a representative study, (E)-ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate was synthesized in 90% yield by irradiating a mixture of 2,4-dimethoxybenzaldehyde, ethyl cyanoacetate, and 2,4-pentanedione in ethanol for 5 minutes. Adapting this method to the target compound would involve substituting 2,4-dimethoxybenzaldehyde with 4-iodoaniline and optimizing solvent polarity.

Advantages and Limitations

Microwave methods offer:

  • Reduced Reaction Time : From hours to minutes.

  • Higher Yields : Minimized side reactions due to uniform heating.
    However, scalability and equipment availability remain challenges for industrial applications.

Alternative Cyanation Strategies

While the classical method directly incorporates the cyano group via ethyl cyanoacetate, alternative routes involve post-synthetic cyanation. For example, 4-(2-aminophenyl)-4-oxobutyronitrile derivatives have been converted to cyano-substituted indolinones using potassium cyanide (KCN) in dimethyl sulfoxide (DMSO).

Stepwise Cyanation Protocol

  • Enamine Formation : React 4-iodoaniline with ethyl acetoacetate to form an enamine intermediate.

  • Cyanation : Treat the intermediate with KCN in DMSO at 50°C, followed by acid quenching.

This method, though indirect, avoids handling volatile cyanating agents. However, it introduces additional steps, potentially lowering overall yield.

Comparative Analysis of Synthesis Methods

The table below summarizes key parameters for the discussed methods:

MethodConditionsYieldTimePurification
Classical SubstitutionDMF, 80°C, K2_2CO3_376–100%2–8 hColumn Chromatography
Microwave-AssistedEthanol, MW, 5 min~90%5 minRecrystallization
Stepwise CyanationDMSO, KCN, 50°CNot reported1 hExtraction

Critical Evaluation

  • Classical Method : Robust and reproducible but energy-intensive.

  • Microwave : Ideal for small-scale, high-throughput synthesis.

  • Cyanation : Useful for derivatives but less efficient for the target compound.

Chemical Reactions Analysis

Ethyl 2-cyano-3-[(4-iodophenyl)amino]prop-2-enoate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-cyano-3-(4-iodoanilino)prop-2-enoate has garnered attention for its potential anticancer properties . Studies indicate that compounds in this class may inhibit pathways involved in tumor growth, making them candidates for drug development. The mechanism of action appears to involve enzyme inhibition or modulation within various biochemical pathways .

Research has focused on the compound's interactions with biological targets, particularly enzymes and receptors associated with disease pathways. Techniques such as molecular docking simulations and binding assays are commonly employed to elucidate these interactions at the molecular level .

Antitubercular Activity

Recent studies have explored structural modifications of this compound to enhance its potency against Mycobacterium tuberculosis. Some derivatives have shown significant inhibitory effects on enzymes critical for bacterial survival, with IC50 values as low as 23 µM .

Case Studies and Research Findings

  • Antitubercular Activity : A study demonstrated that modifications could enhance the compound's potency against M. tuberculosis, achieving IC50 values as low as 23 µM when tested against MabA .
  • Enzyme Inhibition Studies : Research indicates that similar compounds can effectively inhibit enzymes involved in various biochemical pathways, suggesting therapeutic applications in treating diseases related to enzyme dysregulation .

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-[(4-iodophenyl)amino]prop-2-enoate involves its interaction with specific molecular targets, such as enzymes and proteins. The cyano group and the iodinated phenyl ring play crucial roles in these interactions, affecting the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

The core structure of α-cyano propenoates allows for diverse functionalization at the β-phenyl position. Key derivatives include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Structural Features
Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate 4-OCH₃ C₁₃H₁₃NO₃ 231.25 Syn-periplanar C=C conformation
Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate 4-OH C₁₂H₁₁NO₃ 217.22 Hydrogen-bonding capability
Ethyl 2-cyano-3-(4-fluorophenyl)prop-2-enoate 4-F C₁₂H₁₀FNO₂ 219.21 Z-configuration (CAS: 5209-21-2)
Ethyl 2-cyano-3-(3-CF₃-phenyl)acrylate 3-CF₃ C₁₃H₁₀F₃NO₂ 269.22 Electron-withdrawing substituent
Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)acrylate 2,4-(OCH₃)₂ C₁₄H₁₅NO₄ 269.27 E-configuration
  • Electronic Effects: The 4-iodoanilino group in the title compound is electron-withdrawing due to iodine’s polarizability, contrasting with electron-donating groups like methoxy (-OCH₃) or hydroxyl (-OH). This impacts reactivity in nucleophilic additions or cyclization reactions .

Physical and Thermodynamic Properties

  • Thermal Stability: Derivatives with bulky substituents (e.g., iodine or trifluoromethyl) exhibit higher molecular weights and may show distinct thermal behaviors. For example, furan-based analogs (e.g., 2-cyano-3-[4-(4-methylphenyl)-2-furan]acrylate) display measurable heat capacities in the range of 78–370 K, suggesting applications in materials science .
  • Solubility : The hydroxyl derivative (4-OH) demonstrates enhanced solubility in polar solvents due to hydrogen bonding, whereas the iodo analog is more lipophilic, favoring organic solvents like dichloromethane or THF .

Biological Activity

Ethyl 2-cyano-3-(4-iodoanilino)prop-2-enoate is a compound of significant interest due to its diverse biological activities, particularly in pharmacology. This article delves into its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12_{12}H10_{10}N2_{2}O2_{2} and a molecular weight of approximately 304.13 g/mol. The compound features a cyano group, an ethyl ester, and a 4-iodoaniline moiety, which contributes to its unique chemical properties. The presence of the iodine atom enhances lipophilicity and may alter receptor interactions, making it a candidate for various biological activities .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit potential anticancer properties . These compounds may inhibit specific pathways involved in tumor growth, making them candidates for drug development. The mechanism of action is believed to involve enzyme inhibition or modulation within various biochemical pathways .

Antitubercular Activity

In studies focusing on antitubercular activity, modifications of the compound's structure have been explored to enhance potency against Mycobacterium tuberculosis. For example, structural analogs were tested for their inhibitory effects on the enzyme MabA, with some derivatives showing IC50_{50} values as low as 38 µM, indicating significant biological activity .

The mechanism by which this compound exerts its biological effects involves interactions with specific biological targets, particularly enzymes and receptors associated with disease pathways. Molecular docking simulations and binding assays are commonly employed to elucidate these interactions at the molecular level .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Aniline Derivative : The reaction begins with the iodination of an aniline derivative.
  • Cyanation Reaction : The iodinated aniline is then subjected to a cyanation reaction to introduce the cyano group.
  • Esterification : Finally, the compound is esterified using ethyl alcohol to yield this compound.

This synthetic pathway highlights the compound's versatility in organic synthesis and its potential for creating novel compounds with varied functionalities .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
Ethyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoateC12_{12}H11_{11}NO2_{2}Hydroxyl group instead of iodine
Ethyl 2-cyano-3-(phenyl)prop-2-enoateC11_{11}H9_{9}NO2_{2}Lacks halogen substituents
Ethyl α-cyanocinnamateC10_{10}H9_{9}NO2_{2}Simplified structure without aniline derivative

This compound stands out due to its specific combination of cyano and iodine functionalities on an aniline ring, enhancing its reactivity and potential biological activity compared to other derivatives lacking these features .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antitubercular Activity : A study demonstrated that structural modifications could enhance the compound's potency against M. tuberculosis, with some derivatives achieving IC50_{50} values as low as 23 µM when tested against MabA .
  • Enzyme Inhibition Studies : Research has shown that similar compounds can act as effective inhibitors in various biochemical pathways, suggesting potential therapeutic applications in treating diseases related to enzyme dysregulation .

Q & A

Basic Research Question

  • In vitro assays :
    • Anticancer : MTT assays against cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.
    • Antimicrobial : Disk diffusion to measure inhibition zones against E. coli or S. aureus.
  • Structure-activity relationships (SAR) : Modify the iodophenyl group to enhance bioavailability or target affinity .
  • Spectroscopic validation : NMR and IR confirm functional group integrity post-synthesis .

How can spectroscopic data (NMR, IR) be interpreted to confirm the stereochemistry and purity of this compound?

Basic Research Question

  • ¹H NMR :
    • α,β-unsaturated ester : Doublets at δ 6.5–7.5 ppm (J = 12–16 Hz) confirm E/Z isomerism.
    • Aromatic protons : Multiplets at δ 7.0–8.0 ppm for the iodophenyl group.
  • IR :
    • Strong peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O).
  • Purity checks : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

Advanced Research Question

  • Solvent screening : Use vapor diffusion with ethanol/water mixtures to grow single crystals.
  • Temperature gradients : Slow cooling from 40°C to 4°C reduces disorder.
  • Additives : Trace acetic acid promotes hydrogen-bonded network formation .
  • Cryoprotection : Soak crystals in Paratone-N oil to prevent ice formation during data collection .

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